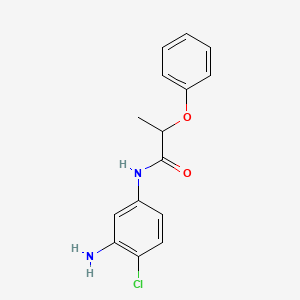

N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide

Description

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10(20-12-5-3-2-4-6-12)15(19)18-11-7-8-13(16)14(17)9-11/h2-10H,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPXYTXFRIDTNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with acyl chlorides. The reaction is carried out in a solvent comprising at least one polar solvent, in the presence of an acid acceptor . The process may involve purification steps such as crystallization from a non-polar solvent or conducting the reaction in a mixture of polar and non-polar solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce aniline derivatives .

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of dyes and pigments due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or modulate receptor activity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Research Findings and Functional Insights

- Halogenated aromatic rings (e.g., 4-chloro, 3-fluoro) are common in bioactive molecules due to their electron-withdrawing effects, which stabilize interactions with biological targets .

Crystallographic Data :

- A related compound, N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide (), exhibits hydrogen bonding (N—H⋯O) and van der Waals interactions in its crystal structure, suggesting similar packing behaviors in analogs with bulky substituents. This could impact solubility and formulation strategies .

- Synthetic Routes: The use of SHELX software () for crystallographic refinement is noted in structural studies of related propanamides, highlighting its role in confirming molecular conformations .

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₅ClN₂O₂

- Molecular Weight : 290.75 g/mol

- CAS Number : 954280-07-0

The compound features an amino group, a chlorophenyl moiety, and a phenoxypropanamide structure, which contribute to its biological activity.

Research indicates that this compound may exert its effects through various mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, the inhibition of PfCLK3 kinase has been linked to antimalarial activity, suggesting that this compound may have similar properties .

- Monoamine Transporter Interaction : Compounds structurally related to this compound have been characterized as competitive inhibitors of the bovine monoamine transporter (bVMAT). Such interactions could imply potential applications in neuropharmacology .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural components may allow it to interact effectively with bacterial cell membranes or specific enzymatic pathways.

Antimalarial Properties

The compound has shown promise in preliminary studies targeting the malaria parasite Plasmodium falciparum through inhibition of critical kinases involved in RNA processing and splicing . This suggests a potential for development as an antimalarial drug.

Table 1: Summary of Biological Activities

| Study Reference | Activity | IC50 (nM) | Mechanism |

|---|---|---|---|

| Antimalarial (PfCLK3 Inhibition) | 28.7 | Kinase Inhibition | |

| Monoamine Transporter Inhibition | MicroM range | Competitive Inhibition |

Notable Findings

- Antimalarial Efficacy : In vitro assays demonstrated that derivatives of related compounds exhibited nanomolar activity against PfCLK3, indicating that modifications in the structure could enhance efficacy against malaria .

- Transport Mechanism Insights : Structure-activity relationship studies revealed that certain functional groups significantly influence the binding affinity and transport efficiency across membranes .

Q & A

Basic: What are the optimal synthetic routes for N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide?

The synthesis typically involves multi-step reactions:

- Substitution : Reacting 3-chloro-4-fluoro-nitrobenzene with phenoxypropanol under alkaline conditions to form the nitro intermediate .

- Reduction : Using iron powder in acidic conditions to reduce the nitro group to an amine, yielding 3-amino-4-chlorophenyl derivatives .

- Condensation : Employing condensing agents (e.g., DCC or EDC) to couple the amine with phenoxypropanoyl chloride, forming the final amide .

Key parameters include reaction temperature (60–80°C for substitution) and stoichiometric control to minimize byproducts.

Basic: What analytical techniques validate the structure and purity of this compound?

- Spectroscopy : ¹H NMR and IR confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and aromatic substitution patterns .

- Mass Spectrometry : LC/MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural elucidation .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., using SHELXL for refinement) .

Advanced: How do structural modifications influence its herbicidal activity in SAR studies?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the uracil moiety enhances herbicidal potency by increasing target enzyme inhibition .

- Phenoxy Chain Flexibility : Shortening the phenoxy alkyl chain reduces lipophilicity, decreasing membrane permeability but improving solubility .

- Validation : Bioactivity is tested via in vitro enzyme assays (e.g., ALS inhibition) and in vivo plant growth inhibition studies .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

- Structural Verification : Re-analyze compounds using XRD or 2D NMR to confirm regioisomeric purity (e.g., para vs. ortho substitution) .

- Assay Standardization : Use consistent models (e.g., Arabidopsis vs. E. coli ALS isoforms) to minimize variability .

- Meta-Analysis : Cross-reference datasets from independent labs to identify outliers or environmental confounders (e.g., soil pH effects) .

Advanced: What computational strategies predict its interaction with biological targets?

- Molecular Docking : Tools like AutoDock Vina model binding to ALS enzymes, identifying key residues (e.g., Ser653) for hydrogen bonding .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs with prolonged binding .

- QSAR Models : Use Hammett constants or logP values to correlate substituent properties with IC₅₀ values .

Advanced: How can solubility challenges in biological assays be addressed?

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .

- Prodrug Design : Introduce phosphate or glycoside moieties to improve bioavailability, which are cleaved in vivo .

- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release in plant systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.